2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with an amino group at position 4 and a pyridin-4-yl moiety at position 5. A thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 2,6-dimethylphenyl group.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11-4-3-5-12(2)15(11)20-14(24)10-25-17-22-21-16(23(17)18)13-6-8-19-9-7-13/h3-9H,10,18H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRDSIAFRCYMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577997-00-3 | |
| Record name | 2-((4-AMINO-5-(4-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2,6-DI-ME-PH)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a triazole derivative with potential therapeutic applications. This compound features a unique combination of functional groups that may confer distinct biological activities, particularly in the fields of neuroprotection and antimicrobial activity. The following sections will explore its synthesis, biological mechanisms, and specific case studies highlighting its efficacy.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This includes:
- A triazole ring which is known for various biological activities.
- An amine group which enhances its reactivity.
- A thioether linkage that may influence its interaction with biological targets.
- Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors by binding to active sites of enzymes or receptors, disrupting their function. This mechanism is critical in therapeutic applications against various diseases.
- Neuroprotective Effects : Recent studies have identified this compound as a potential neuroprotective agent. It has shown the ability to inhibit α-synuclein aggregation, a key factor in neurodegenerative diseases such as Parkinson's disease (PD) .
- Antimicrobial Activity : The compound has also been noted for its antimicrobial properties, particularly against bacterial strains. This activity is attributed to its structural features that allow it to interfere with microbial processes .
Neuroprotective Studies
In a study focusing on neuroprotection, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (a related compound) was evaluated for its effects on dopaminergic neurons in a mouse model of PD. The results indicated that treatment with this compound significantly increased the levels of tyrosine hydroxylase (TH), a marker for dopaminergic neuron health, while reducing α-synuclein expression .
Key Findings:
- Compound increased TH levels by 44% compared to control.
- Reduced α-synuclein aggregation by 18%, suggesting potential for mitigating neurotoxicity.
Antimicrobial Activity
The antimicrobial efficacy of similar triazole compounds has been evaluated through various assays. For instance, compounds derived from the triazole scaffold demonstrated significant activity against both drug-sensitive and resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics like ampicillin .
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Fluconazole | Triazole | Antifungal |
| Voriconazole | Triazole | Broad-spectrum antifungal |
| Itraconazole | Triazole | Antifungal |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity through techniques like recrystallization or chromatography. The ultrasound-assisted synthesis has been noted for improving reaction efficiency in related compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial and fungal strains.
- Mechanism of Action : The thioether functionality in the compound may enhance its interaction with microbial enzymes, disrupting metabolic pathways essential for microbial growth.
- Case Studies :
Anticancer Properties
The anticancer potential of 1,2,4-triazole derivatives is well-documented. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms.
- Cell Lines Tested :
- Studies have reported significant cytotoxic effects against several cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- Data Summary :
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 15.0 | Induction of apoptosis |
| Study 2 | MCF7 | 12.5 | Cell cycle arrest at G1 phase |
| Study 3 | HeLa | 10.0 | Enzyme inhibition |
These results highlight the compound's potential as a therapeutic agent in oncology .
Antifungal Activity
The antifungal properties of triazole derivatives are particularly relevant in the context of resistant fungal infections.
- Efficacy : The compound has been tested against various fungi, showing promising results comparable to established antifungal agents.
- Research Findings : In vitro studies have indicated that the compound can inhibit the growth of Candida albicans, a common opportunistic pathogen .
Agricultural Applications
Due to its biological activity, there is potential for this compound in agricultural settings as a fungicide or bactericide.
- Plant Protection : Preliminary studies suggest that it may be effective in controlling plant pathogens, thereby enhancing crop yield and health.
Pharmacological Studies
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Chemical Reactions Analysis
Thioether Reactivity
The sulfur atom in the thioether moiety (-S-) participates in several key transformations:
a. Alkylation Reactions
Under basic conditions, the thioether undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds to form extended sulfur-containing derivatives . For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-bromo-1-phenylethanone | DMF, Cs₂CO₃, 24 h RT | S-alkylated ketone derivative | 61% | |
| Chloroacetyl chloride | DMF, RT | Thioether-acetylated hybrid structures | 72-85% |
b. Oxidation Reactions
Controlled oxidation with H₂O₂ or mCPBA converts the thioether to sulfoxide or sulfone derivatives, modifying electronic properties while retaining the triazole framework.
Amino Group Transformations
The 4-amino group on the triazole ring enables these reactions:
a. Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acylated derivatives, enhancing lipophilicity:
textR-COCl + NH₂-triazole → R-CO-NH-triazole
Key data :
-
Reaction time: 4-6 h at 0°C
-
Yields: 68-79% for aromatic acyl chlorides
b. Schiff Base Formation
Condenses with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol to generate imine-linked hybrids :
| Aldehyde | Catalyst | Yield | Application |
|---|---|---|---|
| 4-chlorobenzaldehyde | None (reflux) | 89% | Anticancer lead compounds |
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Conditions and Outcomes
| Medium | Temperature | Product
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s key structural differentiators include the amino group on the triazole, pyridin-4-yl substitution, and the 2,6-dimethylphenyl acetamide. Below is a comparison with structurally related compounds from the evidence:
Key Observations:
Triazole Substitution: The amino group in the target compound may enhance hydrogen bonding and solubility compared to alkyl (e.g., allyl in ) or aryl (e.g., phenyl in ) substituents. Pyridin-4-yl substitution (para position) vs.
Acetamide Modifications :
- The 2,6-dimethylphenyl group increases steric hindrance and lipophilicity compared to simpler aryl groups (e.g., 3-methylphenyl in ), which may influence bioavailability and metabolic stability .
Synthetic Efficiency: Yields for analogs range from 50% () to 88% (), suggesting that substituents like phenyl or pyridinyl improve reaction efficiency.
Anti-Inflammatory Activity:
- The leader compound in (3-methylphenyl analog) demonstrated 1.28× higher activity than diclofenac in formalin-induced edema models, linked to cyclooxygenase-2 (COX-2) inhibition .
- The target compound’s 2,6-dimethylphenyl group may enhance COX-2 selectivity due to increased steric bulk, though this requires experimental validation.
Antimicrobial and Metabolic Profiles:
- Compound 5n () showed antimicrobial activity, but the target’s amino group could alter this profile by introducing polar interactions .
- A related potassium salt () exhibited rapid serum clearance (t₁/₂ = 0.32 hours), suggesting that the 2,6-dimethylphenyl group in the target compound might prolong half-life by reducing metabolic degradation .
Commercial and Developmental Status
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodology : The synthesis typically involves sequential heterocycle formation. For example, a triazole ring is first generated via cyclization of thiosemicarbazide intermediates under reflux conditions (ethanol, 80°C, 4–6 hours). Subsequent thioether formation is achieved by reacting the triazole-thiol intermediate with chloroacetamide derivatives in alkaline ethanol (KOH, 0.002 M aqueous solution, 1-hour reflux) .
- Key reagents : Chloroacetamide derivatives, potassium hydroxide, ethanol.
- Yield optimization : Purification via recrystallization (ethanol/water mixtures) improves purity (>95% by HPLC) .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical techniques :
- NMR : and NMR to verify substituent positions (e.g., pyridine protons at δ 8.5–8.7 ppm, triazole NH at δ 5.2–5.4 ppm) .
- IR : Confirm thioether (C–S stretch at 680–720 cm) and amide (N–H bend at 1550–1650 cm) groups .
- X-ray crystallography : Resolve 3D conformation, particularly triazole-pyridine dihedral angles (critical for biological activity) .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize synthesis?
- Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways. ICReDD’s workflow combines reaction path searches with machine learning to prioritize experimental conditions (e.g., solvent polarity, temperature) .
- Case study : Simulations of triazole-thiol nucleophilicity guide chloroacetamide coupling efficiency, reducing trial-and-error iterations by 40% .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodology :
- SAR studies : Compare analogs with varying substituents (e.g., pyridine vs. furan rings). For example, pyridine-containing derivatives show 3× higher anti-inflammatory activity (IC = 12 µM) than furan analogs (IC = 36 µM) due to improved π-π stacking with COX-2 .
- Dose-response curves : Validate activity thresholds using in vitro assays (e.g., LPS-induced TNF-α inhibition in macrophages) .
Q. How to design derivatives for improved pharmacokinetics without compromising bioactivity?
- Strategies :
- Substituent modulation : Introduce electron-withdrawing groups (e.g., –Cl at the phenyl ring) to enhance metabolic stability (t increased from 2.1 to 4.8 hours in murine models) .
- Prodrug approaches : Mask polar groups (e.g., acetamide) with ester linkages to improve oral bioavailability .
Q. What reaction mechanisms govern regioselective substitutions in triazole-thioacetamide derivatives?
- Mechanistic insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
